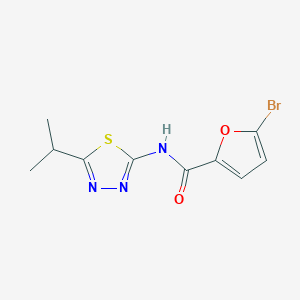

5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

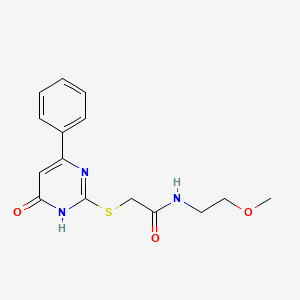

5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound with a variety of potential applications . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a thiadiazole ring, which is a type of heterocycle that contains three carbon atoms, two nitrogen atoms, and one sulfur atom .

Synthesis Analysis

The synthesis of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide and its derivatives involves several steps . The exact process can vary depending on the specific derivative being synthesized. For example, the synthesis of 2-bromoimidazo[2,1-b][1,3,4]thiadiazoles involves reacting with α-bromo ketones .Molecular Structure Analysis

The molecular structure of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is complex, featuring several different types of bonds and functional groups . The compound’s InChI Code is 1S/C4H5BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h10H,1H3, (H,6,8,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide include a molecular weight of 223.07 and a predicted density of 1.913±0.06 g/cm3 . The compound’s storage temperature is 28 C .Applications De Recherche Scientifique

Synthesis and Antiprotozoal Applications

- A study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, showcasing their strong DNA affinities and in vitro antiprotozoal activity against T. b. rhodesiense and P. falciparum. The compounds demonstrated excellent in vivo activity in a trypanosomal mouse model, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Antimicrobial Activity

- Research into N-(4-bromophenyl)furan-2-carboxamide and its analogues revealed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii and K. pneumoniae. The study emphasizes the antimicrobial potential of furan-2-carboxamide derivatives (Siddiqa et al., 2022).

Chemical Synthesis Techniques

- Studies have demonstrated various synthesis techniques for furan-2-carboxamide derivatives, including Pd-catalyzed cyclization and Suzuki-Miyaura cross-coupling. These methods underline the versatility of furan-2-carboxamide derivatives in chemical synthesis and their potential utility in creating novel compounds with significant biological activities (Jiang et al., 2014); (Aleksandrov et al., 2017).

Quorum Sensing Inhibition

- The synthesis of (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and their investigation for the ability to interfere with microbial communication and biofilm formation by Staphylococcus epidermidis presents an interesting angle on the potential use of furan derivatives in combating bacterial resistance mechanisms (Benneche et al., 2008).

Electrophilic Substitution Reactions

- Electrophilic substitution reactions of furan-2-yl derivatives have been explored, contributing to the chemical diversity and potential applications of these compounds in synthesizing novel materials or biologically active molecules (Aleksandrov et al., 2019).

Propriétés

IUPAC Name |

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O2S/c1-5(2)9-13-14-10(17-9)12-8(15)6-3-4-7(11)16-6/h3-5H,1-2H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVJSRXFNWDYTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2664994.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2664995.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2665000.png)

![(E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665004.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B2665005.png)

![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)

![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)

![4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2665015.png)

![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2665017.png)